molecular formula C20H16N6OS B13355848 3-{6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine

3-{6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine

Cat. No.: B13355848
M. Wt: 388.4 g/mol
InChI Key: KKAQQVSJJIOCCK-ZHACJKMWSA-N
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Description

3-{6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound It features a unique combination of triazole, thiadiazole, and imidazo[1,2-a]pyridine moieties, making it a subject of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine typically involves multi-step reactions. The process begins with the preparation of the triazole and thiadiazole intermediates, followed by their fusion with the imidazo[1,2-a]pyridine core. Common reagents include hydrazine derivatives, ortho esters, and various catalysts under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, possibly involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methylimidazo groups.

    Reduction: Reduction reactions may target the triazole and thiadiazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents, acids, and bases are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

Biologically, the compound’s pharmacophore groups suggest potential applications in drug discovery. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, although specific studies are limited.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for developing new pharmaceuticals.

Industry

Industrial applications might include its use as a precursor in the synthesis of advanced materials or as a catalyst in specific chemical reactions.

Mechanism of Action

The mechanism of action for 3-{6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine is not well-defined. its molecular structure suggests it could interact with enzymes or receptors, modulating their activity. The triazole and thiadiazole rings may play a role in binding to metal ions or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds share the triazole-thiadiazole core and exhibit similar pharmacological activities.

    Imidazo[1,2-a]pyridine derivatives: These compounds are known for their biological activity and are used in various therapeutic applications.

Uniqueness

The uniqueness of 3-{6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine lies in its combined structural features, which may offer synergistic effects not seen in its individual components. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H16N6OS

Molecular Weight

388.4 g/mol

IUPAC Name

6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H16N6OS/c1-13-18(25-12-6-5-9-16(25)21-13)19-22-23-20-26(19)24-17(28-20)11-10-14-7-3-4-8-15(14)27-2/h3-12H,1-2H3/b11-10+

InChI Key

KKAQQVSJJIOCCK-ZHACJKMWSA-N

Isomeric SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)/C=C/C5=CC=CC=C5OC

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C=CC5=CC=CC=C5OC

Origin of Product

United States

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